![molecular formula C16H15N3O B14200390 3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one CAS No. 914774-40-6](/img/structure/B14200390.png)
3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a pyridine derivative with a suitable leaving group, such as a halide, with the quinoline core.
Formation of the Final Compound: The final step involves the coupling of the pyridine and quinoline moieties through a reductive amination reaction. This typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Aplicaciones Científicas De Investigación
3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **7-((3-(Pyridin-3-yl)propyl)amino)methyl)quinolin-2-amine
- **Ethyl 3-amino-3-(pyridin-2-yl)acrylate
- **6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
Uniqueness
3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one is unique due to its specific combination of quinoline and pyridine moieties, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Número CAS |
914774-40-6 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H15N3O/c20-16-14(8-13-5-1-2-6-15(13)19-16)11-18-10-12-4-3-7-17-9-12/h1-9,18H,10-11H2,(H,19,20) |
Clave InChI |
DHYGCUBHRIHNQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


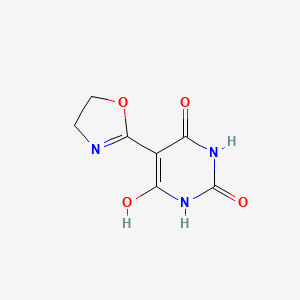
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)



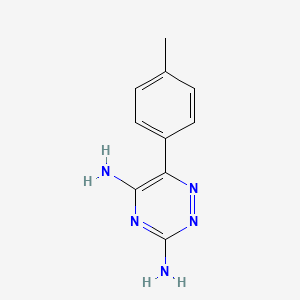
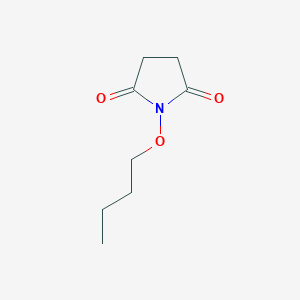

![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
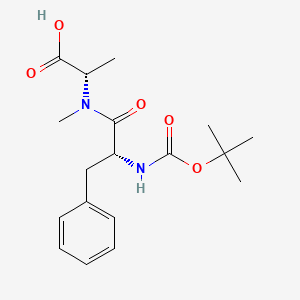
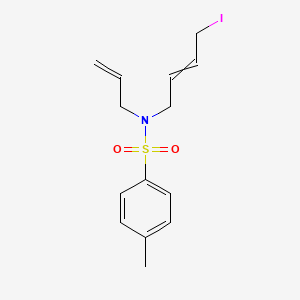
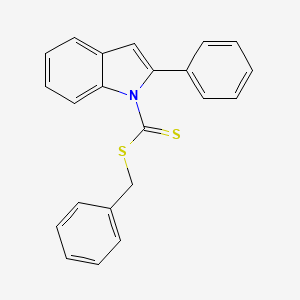
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
